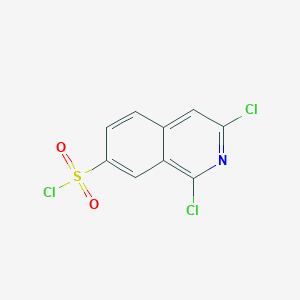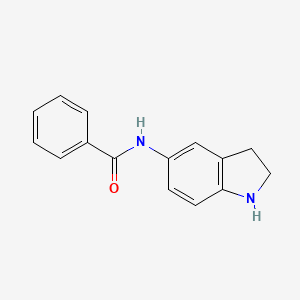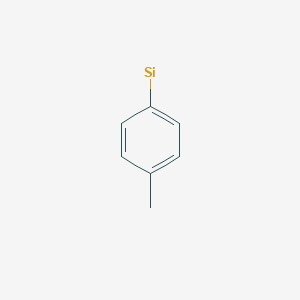
p-Tolylsilane
説明
p-Tolylsilane, also known as p-toluene-silane or 1-Methyl-4-silylbenzene, is a silane compound that has gained significant attention in scientific research and industry due to its unique physical and chemical properties. It is primarily used as a chemical intermediate .
Molecular Structure Analysis
The molecular formula of p-Tolylsilane is C7H10Si . It has a molecular weight of 122.24 g/mol . The structure of p-Tolylsilane was not explicitly mentioned in the retrieved documents.
Chemical Reactions Analysis
The reaction field of the solvent primarily determines the change in the chemical shifts of the silyl group of p-Tolylsilane in nonaromatic solvents . The direction of the group dipole moments of p-Tolylsilane was established from the change in the internal chemical shift of the protons of the CH3 and SiH3 groups .
Physical And Chemical Properties Analysis
p-Tolylsilane is a liquid substance . It has a density of 0.875 g/cm3 . The boiling point is 147-148 °C , and the melting point is -6 °C .
科学的研究の応用
Synthesis of Functionalized Organosilicon Compounds p-Tolylsilanes serve as precursors in the synthesis of functionalized organosilicon compounds. Advanced methods have been developed for preparing p-tolylsiloxanes of different structures, which are crucial in organometallic chemistry. These methods overcome limitations of earlier techniques by avoiding the use of expensive metal-containing catalysts. Products are obtained in high yields and characterized using various analytical techniques (Milenin et al., 2020).
Polymerization to Poly(p-tolylsilane) p-Tolylsilane can be polymerized to form poly(p-tolylsilane) using specific catalysts. This process typically results in high molecular weight linear polymers. The polymerization is influenced by the choice of catalysts, with substituted zirconocenes producing larger quantities of low-molecular-weight cyclic products. This has implications for materials science and polymer chemistry (Grimmond & Corey, 2000).
Chemical Shift Analysis in Nonaromatic Solvents The study of p-tolylsilane's chemical shifts in various solvents contributes to a deeper understanding of organosilicon chemistry. The reaction field of the solvent plays a significant role in determining the chemical shifts of the silyl group in p-tolylsilane, particularly in nonaromatic solvents. This research is valuable for analytical chemistry and spectroscopy (Andrianov et al., 1972).
Efficient O-glycosylations p-Tolylsilane derivatives, like p-tolyl thioribosides, are effective in O-glycosylation reactions. They provide good yields with reliable alpha/beta selectivity in various functional groups, proving crucial in synthetic organic chemistry. This process is significant for creating ribosaminouridine library molecules in both solution and on polymer support (Kurosu & Li, 2008).
Grignard Synthesis of Arylsilanes p-Tolylsilane is integral in the Grignard synthesis of tetraarylsilanes. The reaction of silicon tetrafluoride with phenyl- or p-tolyl-magnesium bromide yields tetraarylsilanes, including fluorotri-p-tolylsilane. This synthesis is fundamental in inorganic and organometallic chemistry, illustrating the versatility of p-tolylsilane in creating complex silicon-containing compounds (Chugunov, 1954).
Dehydropolymerization Catalysis p-Tolylsilane is used in dehydropolymerization processes catalyzed by specific molybdenum complexes. This results in polymers of significant molecular weights. The process showcases the application of p-tolylsilane in advanced polymerization techniques, contributing to the development of new materials (Minato et al., 2003).
Safety And Hazards
p-Tolylsilane is a highly flammable liquid and vapor . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance . It should be kept away from heat, open flames, and sparks . The container should be kept tightly closed . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish .
特性
InChI |
InChI=1S/C7H7Si/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXHFKHYMZDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318880 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylsilane | |
CAS RN |
931-70-4 | |
| Record name | 1-Methyl-4-silylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)



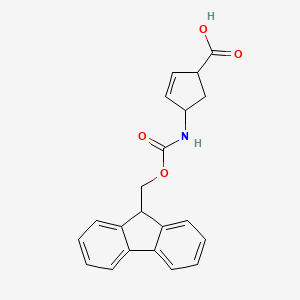
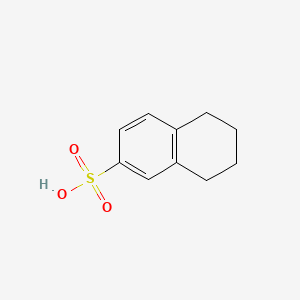

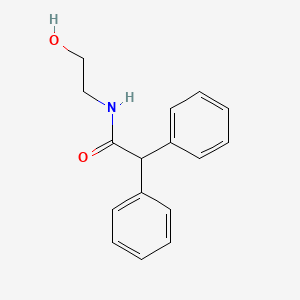
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3168533.png)
